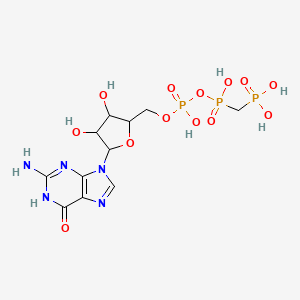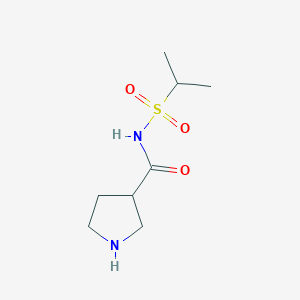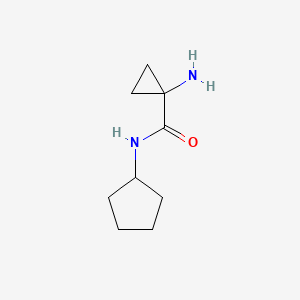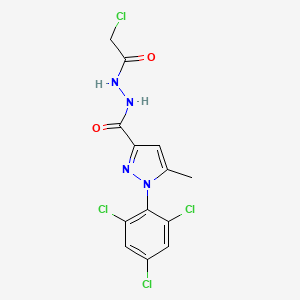![molecular formula C27H26N5O10S- B12075827 6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate CAS No. 98367-45-4](/img/structure/B12075827.png)
6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[320]hept-2-ene-2-carboxylate” is a complex organic compound that features multiple functional groups, including hydroxyl, nitro, thioether, and carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes might include:
Formation of the bicyclic core: This could involve cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of functional groups: Steps to introduce the hydroxyl, nitro, and thioether groups might involve nucleophilic substitution, electrophilic addition, or other organic reactions.
Final modifications: The final steps might involve protecting group strategies to ensure that reactive groups do not interfere with each other during the synthesis.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve:
Scaling up reactions: Ensuring that reactions that work on a small scale in the lab can be efficiently scaled up to industrial quantities.
Purification processes: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation and Reduction: The nitro groups can be reduced to amines, and the hydroxyl group can be oxidized to a ketone or aldehyde.
Substitution Reactions: The thioether and nitro groups can participate in nucleophilic or electrophilic substitution reactions.
Addition Reactions: The double bonds in the bicyclic core can undergo addition reactions with various reagents.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles and Electrophiles: Such as halides, amines, or acids.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but might include:
Amines: From the reduction of nitro groups.
Ketones or Aldehydes: From the oxidation of the hydroxyl group.
Substituted derivatives: From nucleophilic or electrophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, it might be investigated as a potential drug candidate, particularly if it shows activity against specific biological targets.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique functional groups and reactivity.
作用機序
The mechanism of action of this compound would depend on its specific application but might involve:
Molecular targets: Such as enzymes, receptors, or DNA.
Pathways involved: Such as inhibition of enzyme activity, blocking of receptor sites, or interaction with genetic material.
類似化合物との比較
Similar Compounds
Similar compounds might include other bicyclic molecules with multiple functional groups, such as:
Penicillins: Which also feature a bicyclic core and are used as antibiotics.
Cephalosporins: Another class of antibiotics with a similar core structure.
Carbapenems: A class of highly effective antibiotics with a similar bicyclic structure.
Uniqueness
The uniqueness of “6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate” lies in its specific combination of functional groups and the potential for diverse reactivity and applications.
特性
CAS番号 |
98367-45-4 |
|---|---|
分子式 |
C27H26N5O10S- |
分子量 |
612.6 g/mol |
IUPAC名 |
6-(1-hydroxyethyl)-3-[2-[[(4-nitrophenyl)methoxycarbonylamino]methylideneamino]ethylsulfanyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C27H27N5O10S/c1-15(33)21-22-20(12-16-2-6-18(7-3-16)31(38)39)24(23(26(35)36)30(22)25(21)34)43-11-10-28-14-29-27(37)42-13-17-4-8-19(9-5-17)32(40)41/h2-9,14-15,20-22,33H,10-13H2,1H3,(H,35,36)(H,28,29,37)/p-1 |
InChIキー |
DETLBMTWKSDCRG-UHFFFAOYSA-M |
異性体SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])SCCN=CNC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
正規SMILES |
CC(C1C2C(C(=C(N2C1=O)C(=O)[O-])SCCN=CNC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12075756.png)

![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
![2-(Thiophen-3-YL)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B12075776.png)








![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
